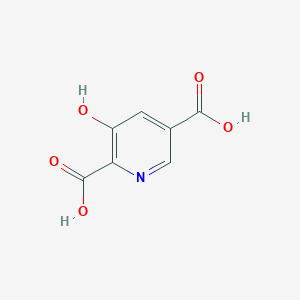
2,5-Pyridinedicarboxylic acid, 3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyridinedicarboxylic acid is a natural N-heterocyclic compound with two carboxyl substituents on the pyridine ring . It is a dicarboxylic derivative of pyridine and is also known as Isocinchomeronic acid . It is widely used as a precursor in the synthesis of pesticides and drugs in agriculture and industries . It is also found in industrial wastewater .
Synthesis Analysis
The synthesis of 2,5-Pyridinedicarboxylic acid has been reported in several studies. For instance, it has been used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates . It has also been used in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by a hydrothermal method .Molecular Structure Analysis
The molecular weight of 2,5-Pyridinedicarboxylic acid is 167.12 g/mol and the chemical formula is C7H5NO4 . The structure of this compound has been determined using various spectroscopic techniques .Chemical Reactions Analysis
The biodegradation of 2,5-Pyridinedicarboxylic acid has been studied. A bacterium, Agrobacterium sp. strain YJ-5, was found to utilize 2,5-PDA as the sole carbon source for growth . The compound was completely degraded within 7 days under optimal growth conditions .Physical And Chemical Properties Analysis
2,5-Pyridinedicarboxylic acid is a yellow to green fine crystalline powder . It shares the same molecular weight and chemical formula with all isomers of Pyridinedicarboxylic acid .Applications De Recherche Scientifique
Biodegradation Research
The compound is used in biodegradation research. A study isolated a bacterium, Agrobacterium sp. strain YJ-5, which could utilize 2,5-Pyridinedicarboxylic acid as the sole carbon source for growth . This research provides new insights into pyridinedicarboxylic acid degradation by bacteria .
Environmental Contaminant Studies
2,5-Pyridinedicarboxylic acid is a natural N-heterocyclic compound found as a contaminant in soils, sediments, and waters . Therefore, it is used in environmental studies to understand the impact and remediation of such contaminants .
Pesticide and Drug Synthesis
This compound is often used as a precursor in the synthesis of pesticides and drugs in agriculture and industries . It is widely found in pharmaceutical wastewater, dyeing wastewater, and other industrial wastewater .
Plastics Production
2,5-Pyridinedicarboxylic acid is an interesting substitute for production in plastics, such as polyethylene terephthalate (PET) or polybutyrate adipate terephthalate (PBAT) . This makes it a valuable compound in materials science and engineering research .
Matrix for Nucleotides in MALDI Mass Spectrometry Analyses
3-Hydroxypyridine-2-carboxylic acid is used as a matrix for nucleotides in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry analyses . This application is crucial in bioanalytical research, particularly in genomics and proteomics .
Ligand for Metal Complexes
The compound serves as a ligand for a variety of metal complexes, including Hg (II), and Sm (III) . This makes it useful in coordination chemistry and in the study of metal-organic frameworks .
Safety And Hazards
Orientations Futures
The biodegradation of 2,5-Pyridinedicarboxylic acid is a topic of ongoing research. A novel degrading bacterium, Agrobacterium sp. strain YJ-5, was isolated from soil and the degradation characteristics were investigated . This study provides new insights into pyridinedicarboxylic acid degradation by bacteria .
Propriétés
IUPAC Name |
3-hydroxypyridine-2,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-4-1-3(6(10)11)2-8-5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXZFUSLUWKEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyridinedicarboxylic acid, 3-hydroxy- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


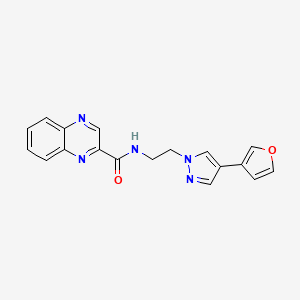

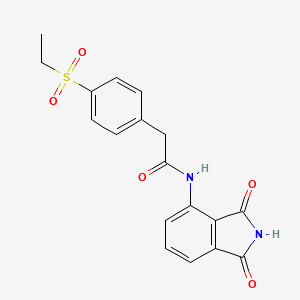
![Methyl [(2-amino-5-chloro-6-methylpyrimidin-4-yl)thio]acetate](/img/structure/B2678344.png)
![2-((1-(3-(2-(tert-butyl)-4-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2678345.png)
![2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678347.png)
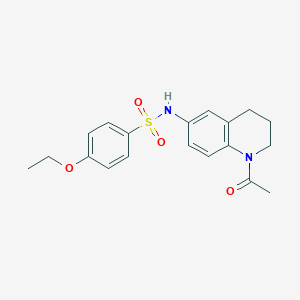
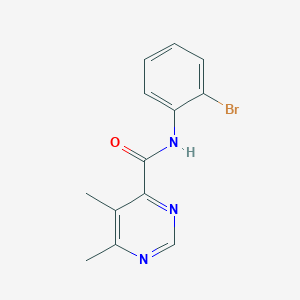

![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2678354.png)
![2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile](/img/structure/B2678356.png)
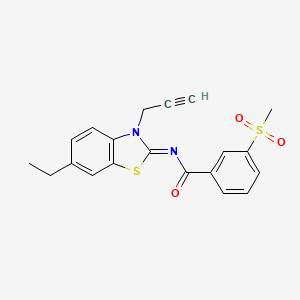
![(Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2678360.png)